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molecular formula C8H4ClNO3 B108878 5-Chloroisatoic anhydride CAS No. 4743-17-3

5-Chloroisatoic anhydride

Cat. No. B108878
M. Wt: 197.57 g/mol
InChI Key: MYQFJMYJVJRSGP-UHFFFAOYSA-N
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Patent
US07517875B2

Procedure details

After suspending 2-(Boc)amino-6-chlorobenzoic acid (1.51 g, 5.56 mmol) in toluene (20 mL), the mixture was heated to reflux. Oxalyl chloride (0.572 mL, 6.67 mmol) was added dropwise thereto, and the mixture was vigorously stirred for 10 minutes. After cooling the reaction mixture on ice, the precipitated crystals were filtered out, washed with n-hexane and dried in a desiccator to obtain 5-chloroisatoic anhydride.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.572 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14](Cl)[C:10]=1[C:11]([OH:13])=[O:12])(OC(C)(C)C)=[O:2].C(Cl)(=O)C([Cl:22])=O>C1(C)C=CC=CC=1>[Cl:22][C:15]1[CH:14]=[C:10]2[C:11]([O:13][C:1](=[O:2])[NH:8][C:9]2=[CH:17][CH:16]=1)=[O:12]

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=C(C(=O)O)C(=CC=C1)Cl
Step Two
Name
Quantity
0.572 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture on ice
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered out
WASH
Type
WASH
Details
washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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